5-Amino-3-(3,5-dichlorophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTZJUPAALEVOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring system is a prominent pharmacophore in medicinal chemistry, valued for its unique electronic properties and its ability to act as a bioisostere for various functional groups.[1] Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] Within this class, the 5-aminoisoxazole moiety is of particular interest as it serves as a crucial building block in the synthesis of more complex heterocyclic systems and as a key component in a number of active pharmaceutical ingredients.[3] The presence of the amino group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs. This guide provides a detailed methodology for the synthesis and comprehensive characterization of a specific, highly functionalized derivative, 5-Amino-3-(3,5-dichlorophenyl)isoxazole, a compound of interest for its potential applications in the development of novel therapeutic agents.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,5-dichlorobenzoic acid. The overall strategy involves the initial formation of a key intermediate, 3-(3,5-dichlorophenyl)-3-oxopropanenitrile, followed by a cyclization reaction with hydroxylamine to construct the desired 5-aminoisoxazole ring.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-(3,5-dichlorophenyl)-3-oxopropanenitrile

The initial phase of the synthesis focuses on the preparation of the β-ketonitrile intermediate. This is accomplished in two stages: the conversion of 3,5-dichlorobenzoic acid to its more reactive acid chloride derivative, followed by a condensation reaction with acetonitrile.

Step 1a: Preparation of 3,5-Dichlorobenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the acid chloride is a necessary activation step. The acid chloride is significantly more electrophilic, facilitating the subsequent carbon-carbon bond formation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[4][5]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1 equivalent).

-

Under a fume hood, add thionyl chloride (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,5-dichlorobenzoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification.

Step 1b: Synthesis of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile

Rationale: This step involves a condensation reaction between the newly formed 3,5-dichlorobenzoyl chloride and the carbanion of acetonitrile. A strong base, such as sodium hydride or sodium methoxide, is required to deprotonate acetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1]

Experimental Protocol:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF to the suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acetonitrile anion.

-

Still at 0°C, add a solution of 3,5-dichlorobenzoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(3,5-dichlorophenyl)-3-oxopropanenitrile as a solid.[6][7]

Part 2: Cyclization to this compound

Rationale: The final step in the synthesis is the construction of the 5-aminoisoxazole ring. This is a classic cyclocondensation reaction where the β-ketonitrile intermediate reacts with hydroxylamine. The reaction proceeds via the initial formation of an oxime at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, leading to the formation of the heterocyclic ring.[2]

Experimental Protocol:

-

Dissolve 3-(3,5-dichlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

To neutralize the HCl and liberate the free hydroxylamine, add a base such as sodium acetate or pyridine (1.5 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound.

Part 3: Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Caption: Logical flow for the characterization of the final product.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the C4-H of the isoxazole ring, likely in the range of δ 5.5-6.5 ppm. - A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O, typically in the range of δ 4.5-5.5 ppm. - A doublet or multiplet for the two equivalent aromatic protons on the dichlorophenyl ring (H2' and H6'). - A triplet or multiplet for the single aromatic proton on the dichlorophenyl ring (H4'). |

| ¹³C NMR | - A signal for the C5 of the isoxazole ring (bearing the amino group) at approximately δ 170 ppm. - A signal for the C3 of the isoxazole ring (attached to the dichlorophenyl group) around δ 160-165 ppm. - A signal for the C4 of the isoxazole ring at a significantly upfield position, likely around δ 90-100 ppm. - Signals for the aromatic carbons of the dichlorophenyl ring, including the two carbons bearing chlorine atoms, which would be expected in the δ 130-140 ppm region. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine as two distinct bands in the range of 3300-3500 cm⁻¹. - C=N stretching of the isoxazole ring around 1620-1650 cm⁻¹. - C=C stretching of the aromatic and isoxazole rings in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₅Cl₂N₃O. - A characteristic isotopic pattern for the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). |

Conclusion

This guide provides a comprehensive and technically sound pathway for the synthesis and characterization of this compound. By detailing the rationale behind each synthetic step and providing established protocols, researchers are equipped with the necessary information to produce this valuable heterocyclic compound. The predictive characterization data, grounded in the analysis of analogous structures, offers a reliable framework for the verification of the final product. The methodologies described herein are robust and can likely be adapted for the synthesis of other 3-aryl-5-aminoisoxazole derivatives, thus serving as a valuable resource for the broader drug discovery and development community.

References

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. (n.d.). Retrieved from [Link]

-

Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. ResearchGate. (n.d.). Retrieved from [Link]

-

3-(3,5-dichlorophenyl)-3-oxopropanenitrile. MySkinRecipes. (n.d.). Retrieved from [Link]

-

3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. MDPI. (2019). Retrieved from [Link]

-

Preparation method of 3,5-dichlorobenzoyl chloride. Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). MDPI. (2021). Retrieved from [Link]

-

5-Amino isoxazole - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. (2022). Retrieved from [Link]

-

3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811. PubChem. (n.d.). Retrieved from [Link]

-

1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN. (2023). Retrieved from [Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. (n.d.). Retrieved from [Link]

-

5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. PubChem. (n.d.). Retrieved from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. (2023). Retrieved from [Link]

-

rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI. (2018). Retrieved from [Link]

-

3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST WebBook. (n.d.). Retrieved from [Link]

-

[(z)-[amino-(2,4-dichlorophenyl)methylene]amino] 5-methyl-3-phenyl-isoxazole-4-carboxylate. PubChemLite. (n.d.). Retrieved from [Link]

-

Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. (2022). Retrieved from [Link]

-

3-(3,4-Dichlorophenyl)-3-oxopropanenitrile | C9H5Cl2NO | CID 2758063. PubChem. (n.d.). Retrieved from [Link]

- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. Google Patents. (n.d.).

-

(PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ResearchGate. (n.d.). Retrieved from [Link]

-

Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. oncotarget.com [oncotarget.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]

- 6. 3-(3,5-dichlorophenyl)-3-oxopropanenitrile [myskinrecipes.com]

- 7. 69316-09-2|3-(3,5-Dichlorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring system is a prominent structural motif in medicinal chemistry, recognized for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-aminoisoxazole scaffold, in particular, serves as a versatile pharmacophore. The amino group at the 5-position not only influences the electronic landscape of the heterocyclic ring but also provides a crucial vector for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The strategic placement of a 3,5-dichlorophenyl group at the 3-position is a deliberate design choice to modulate lipophilicity, metabolic stability, and potential interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-3-(3,5-dichlorophenyl)isoxazole, offering both established data and robust experimental protocols for its characterization.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Core Molecular Attributes

| Property | Value | Source |

| Chemical Structure | See Figure 1 | |

| Molecular Formula | C₉H₇Cl₂N₃O | [1] |

| Molecular Weight | 244.08 g/mol | Derived from Molecular Formula |

| CAS Number | 1020997-14-1 |

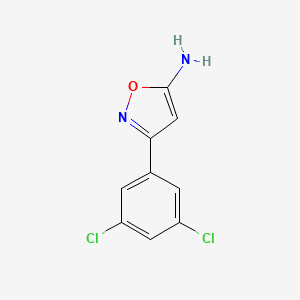

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted and Experimental Physicochemical Data

| Property | Predicted/Experimental Value | Method/Comment |

| Melting Point (°C) | Not available | Experimental determination is recommended. |

| Boiling Point (°C) | Not available | Likely to decompose at high temperatures. |

| Aqueous Solubility | Predicted to be poorly soluble | Based on the lipophilic dichlorophenyl group. |

| logP (Octanol/Water) | ~3.5 (Predicted) | Calculated using computational models. |

| pKa (acidic) | Not applicable | No readily ionizable acidic protons. |

| pKa (basic) | ~2-3 (Predicted) | Estimated for the 5-amino group. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for the characterization of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broader melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to approximately 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Aqueous Solubility Determination

Rationale: Given the predicted poor aqueous solubility, a robust method is required to accurately quantify this property, which is crucial for predicting oral bioavailability and designing appropriate formulations.

Protocol (Shake-Flask Method):

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Incubation: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: A standard curve of known concentrations of the compound is prepared to ensure accurate quantification.

Lipophilicity (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added.

-

Equilibration: The mixture is agitated for several hours to allow for partitioning equilibrium to be established.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination

Rationale: The pKa value(s) of a compound determine its ionization state at different physiological pH values, which significantly impacts its solubility, permeability, and target binding. For this compound, the basicity of the 5-amino group is of primary interest.

Protocol (Potentiometric Titration):

-

Sample Preparation: A solution of the compound is prepared in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.

Spectroscopic and Structural Characterization

The identity and purity of synthesized this compound must be unequivocally confirmed through a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring, the proton on the isoxazole ring (if present, though this position is often substituted in related structures), and the protons of the amino group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbons of the isoxazole and dichlorophenyl rings.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and valuable information about the compound's fragmentation pattern, which aids in structural confirmation.

Expected Observations:

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be indicative of the presence of two chlorine atoms.[2][3]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of key functional groups in the molecule.

Expected Characteristic Absorptions:

-

N-H Stretching: Vibrations associated with the amino group will appear in the region of 3300-3500 cm⁻¹.

-

C=N and C=C Stretching: Absorptions for the isoxazole ring will be observed in the fingerprint region (typically 1400-1650 cm⁻¹).

-

C-Cl Stretching: Vibrations for the carbon-chlorine bonds will be present in the lower frequency region of the spectrum.

X-ray Crystallography

Rationale: For a definitive confirmation of the three-dimensional structure and to study intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard.

Procedure:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise atomic coordinates and molecular geometry.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While direct experimental data for some properties remain to be established, the provided protocols offer robust and reliable methods for their determination. A thorough characterization of these fundamental properties is an indispensable step in the journey of advancing this promising scaffold in drug discovery and development.

References

- BenchChem. (n.d.). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols.

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.

-

ResearchGate. (2025, December 5). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Retrieved from [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino isoxazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino isoxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino isoxazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

RSC Publishing. (2016, March 1). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

-

PubMed. (n.d.). Prediction of physicochemical properties. Retrieved from [Link]

-

eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

-

University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

ResearchGate. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Retrieved from [Link]

- BenchChem. (n.d.). X-ray crystal structure of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivatives.

-

MDPI. (n.d.). Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). Retrieved from [Link]

-

Preprints.org. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

Chemaxon Docs. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

-

ResearchGate. (2025, August 4). (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Environmentally Benign Synthesis, Molecular Properties Prediction and Anti-Inflammatory Activity of Novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones via Vinylogous Henry Nitroaldol Adducts as Synthons. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount.[1] Isoxazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject of this guide, 5-Amino-3-(3,5-dichlorophenyl)isoxazole, is a molecule of significant interest, combining the reactive potential of a 5-aminoisoxazole moiety with the metabolic stability often conferred by a dichlorinated phenyl ring.

This document serves as an in-depth technical guide to the spectroscopic characterization of this compound. As Senior Application Scientists, we move beyond a mere presentation of data. Instead, we provide a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the principles of chemical structure and reactivity. This guide is designed to empower researchers to confidently identify and assess the quality of this compound, a critical step in any drug development pipeline.

Molecular Structure and Spectroscopic Overview

The structural integrity of a candidate molecule is the bedrock of its therapeutic potential. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and electronic environment of a compound. For this compound, a combination of NMR, IR, and MS provides a comprehensive fingerprint of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d, J ≈ 1.8 Hz | 2H | H-2', H-6' |

| ~7.45 | t, J ≈ 1.8 Hz | 1H | H-4' |

| ~5.50 | s | 1H | Isoxazole H-4 |

| ~4.50 | br s | 2H | -NH₂ |

Interpretation and Rationale:

-

Aromatic Protons (H-2', H-6', and H-4'): The 3,5-dichlorophenyl group will exhibit a characteristic splitting pattern. The two equivalent protons at the 2' and 6' positions (H-2', H-6') are expected to appear as a doublet due to coupling with the proton at the 4' position (H-4'). The H-4' proton, in turn, will appear as a triplet (or more accurately, a triplet of triplets with very similar coupling constants, often appearing as a triplet) due to coupling with the two equivalent H-2' and H-6' protons. The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate downfield in the aromatic region.

-

Isoxazole Proton (H-4): The lone proton on the isoxazole ring is situated in an electron-rich environment and is expected to appear as a sharp singlet. Its chemical shift can be influenced by the nature of the substituents at the 3 and 5 positions.

-

Amino Protons (-NH₂): The protons of the primary amine group are typically observed as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of these protons can vary significantly depending on concentration and solvent.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a census of the carbon atoms in a molecule, offering insights into their hybridization and chemical environment.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-5 |

| ~162 | C-3 |

| ~135 | C-3', C-5' |

| ~131 | C-1' |

| ~129 | C-4' |

| ~125 | C-2', C-6' |

| ~90 | C-4 |

Interpretation and Rationale:

-

Isoxazole Carbons (C-3, C-4, and C-5): The carbon atoms of the isoxazole ring have distinct chemical shifts. C-5, being attached to the electronegative nitrogen and oxygen atoms and the amino group, is expected to be the most deshielded. C-3, attached to the dichlorophenyl ring, will also be significantly downfield. C-4, the only carbon bearing a proton, will be the most shielded of the ring carbons.

-

Aromatic Carbons (C-1' to C-6'): The carbon atoms of the dichlorophenyl ring will show characteristic shifts. The carbons bearing the chlorine atoms (C-3' and C-5') will be significantly deshielded. The quaternary carbon (C-1') attached to the isoxazole ring will also have a distinct downfield shift. The remaining aromatic carbons will appear in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Data (KBr, cm⁻¹):

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| ~3100 | Weak | C-H stretching (aromatic and isoxazole) |

| ~1640 | Strong | C=N stretching (isoxazole ring) |

| ~1600, ~1450 | Medium | C=C stretching (aromatic and isoxazole rings) |

| ~1250 | Strong | C-O stretching (isoxazole ring) |

| ~800 | Strong | C-Cl stretching |

Interpretation and Rationale:

-

N-H Stretching: The presence of the primary amine group will be clearly indicated by two medium to strong, broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoxazole and phenyl rings will appear in the 1640-1450 cm⁻¹ region.

-

C-O Stretching: A strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretching within the isoxazole ring.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear as strong bands in the fingerprint region, typically around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrometry Data:

-

High-Resolution Mass Spectrometry (HRMS): For the molecular formula C₉H₇Cl₂N₂O, the calculated exact mass for the protonated molecule [M+H]⁺ is a critical piece of data for unambiguous confirmation.[2]

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. A logical fragmentation workflow is depicted below.

Caption: Proposed mass spectrometry fragmentation workflow.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a suitable precursor. A general and effective method for the synthesis of 5-aminoisoxazoles is the reaction of a β-ketonitrile with hydroxylamine.

Step-by-Step Protocol:

-

Preparation of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile: To a solution of 3,5-dichloroacetophenone in a suitable solvent (e.g., toluene), add a base such as sodium ethoxide, followed by the dropwise addition of ethyl cyanoformate. The reaction mixture is typically stirred at room temperature until completion.

-

Cyclization with Hydroxylamine: The resulting β-ketonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol. The reaction is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Sources

The Biological Versatility of 5-Amino-3-(3,5-dichlorophenyl)isoxazole Derivatives: A Technical Guide for Drug Discovery and Agrochemical Research

Introduction: The Privileged Isoxazole Scaffold and the Impact of Key Substitutions

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3][4] This guide delves into the specific and potent biological activities unlocked by the strategic substitution of the isoxazole core, focusing on derivatives bearing a 5-amino group and a 3-(3,5-dichlorophenyl) moiety.

The incorporation of a 5-amino group introduces a key hydrogen bond donor and a site for further derivatization, often enhancing the pharmacological profile of the parent molecule.[5] Concurrently, the 3,5-dichlorophenyl group imparts significant lipophilicity and can engage in crucial hydrophobic and halogen bonding interactions within target protein binding pockets. This substitution pattern is frequently observed in potent bioactive molecules, suggesting a synergistic effect that potentiates a range of biological responses.

This technical guide will provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 5-amino-3-(3,5-dichlorophenyl)isoxazole derivatives, offering valuable insights for researchers and professionals in drug development and agrochemical innovation.

Synthetic Strategies: Constructing the this compound Core

The synthesis of this compound derivatives can be achieved through several established methodologies for isoxazole ring formation. A common and efficient approach involves the reaction of a β-keto nitrile with hydroxylamine. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold, this compound.

Materials:

-

3,5-Dichlorobenzaldehyde

-

Malononitrile

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Piperidine (catalyst)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of 2-(3,5-dichlorobenzylidene)malononitrile (Intermediate 1):

-

To a solution of 3,5-dichlorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.

-

-

Cyclization to this compound-4-carbonitrile:

-

A one-pot multicomponent synthesis can be employed for this step.[6]

-

In a round-bottom flask, combine the substituted aromatic aldehyde (3,5-dichlorobenzaldehyde), malononitrile, and hydroxylamine hydrochloride in isopropyl alcohol.[6]

-

Add a Lewis acid catalyst, such as ceric ammonium sulfate.[6]

-

Reflux the mixture and monitor the reaction by TLC.[6]

-

After completion, cool the reaction and perform a standard aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Decarboxylation to this compound (Final Product):

-

The 4-carbonitrile group can often be removed under specific reaction conditions, though this step can be challenging and may require optimization depending on the stability of the molecule. In some cases, the 4-carbonitrile derivative itself is the target for biological evaluation.

-

Causality Behind Experimental Choices:

-

The use of a piperidine catalyst in the Knoevenagel condensation (Step 1) is a classic and effective method for activating the methylene group of malononitrile for nucleophilic attack on the aldehyde.

-

The one-pot multicomponent reaction in Step 2 is highly efficient, reducing reaction time and waste.[6] The Lewis acid catalyst facilitates the cyclization process.[6]

-

The choice of solvents and purification techniques is standard for organic synthesis, aiming to maximize yield and purity.

Caption: Proposed mechanism of insecticidal action via GABA receptor modulation.

Anticancer and Therapeutic Potential

The isoxazole scaffold is present in numerous approved drugs and clinical candidates for a variety of diseases. [1][2]The 5-aminoisoxazole moiety, in particular, has been associated with anti-inflammatory, analgesic, and anticancer activities. [5][7] Anticancer Activity:

-

Tubulin Polymerization Inhibition: Some 3,5-diarylisoxazoles have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs. [8]The 3,5-dichlorophenyl group can mimic the trimethoxyphenyl ring of combretastatin A-4, a potent tubulin inhibitor.

-

Kinase Inhibition: The 5-aminoisoxazole core can serve as a bioisostere for other heterocycles known to be kinase inhibitors. The amino group can form key hydrogen bonds in the hinge region of the ATP binding site of various kinases.

Structure-Activity Relationship for Anticancer Activity:

-

An unsubstituted 5-amino group has been reported to be essential for the potent antiproliferative activity of some diarylaminoisoxazoles. [5]* The substitution pattern on the phenyl rings is critical for activity and selectivity against different cancer cell lines. [8] Anti-inflammatory and Immunomodulatory Effects:

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated immunoregulatory properties, including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) and antiproliferative effects on immune cells. [7]This suggests that this compound derivatives could be explored as potential treatments for inflammatory and autoimmune disorders.

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel, potent, and selective bioactive molecules. The unique combination of the 5-amino and 3-(3,5-dichlorophenyl) substituents on the isoxazole core provides a rich chemical space for exploration in both agrochemical and pharmaceutical research. Future work should focus on the synthesis of diverse libraries of these derivatives, with systematic modifications of the 5-amino group and further substitution on the phenyl ring, to fully elucidate the structure-activity relationships for each of the potential biological activities. Advanced computational modeling and high-throughput screening will be invaluable tools in accelerating the discovery of lead compounds from this versatile chemical class.

References

-

Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. [Link]

-

Li, Y., et al. (2018). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 23(10), 2465. [Link]

-

Wang, Y., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15417-15427. [Link]

-

Greenfield, S. M., & MacDermott, R. P. (1995). Mechanism of action of 5-aminosalicylic acid. Gut, 37(4), 444–447. [Link]

-

Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. [Link]

-

Kowol, C. R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5623. [Link]

-

Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 349-358. [Link]

-

Khan, I., et al. (2019). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molbank, 2019(4), M1083. [Link]

-

Li, X., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(15), 4239-4253. [Link]

-

Khan, I., et al. (2019). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molbank, 2019(4), M1083. [Link]

-

Al-Ghul, O., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

-

PubChem. (n.d.). 5-Amino-3-phenylisoxazole. Retrieved from [Link]

-

Ozoe, Y., et al. (2019). 4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies. Bioorganic & Medicinal Chemistry, 27(2), 269-277. [Link]

-

Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

-

Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

-

Sharma, V., & Kumar, P. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 23(17), 5419-5447. [Link]

-

ResearchGate. (n.d.). Isoxazoles – Insecticidal activity. [Link]

-

Gardner, J. H., et al. (1990). Selection of orally active antifungal agents from 3,5-substituted isoxazolidine derivatives based on acute efficacy-safety profiles. Antimicrobial Agents and Chemotherapy, 34(1), 77-83. [Link]

-

Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

-

Li, J., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5143-5151. [Link]

-

Al-Ghamdi, A. M., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 27(3), 968. [Link]

-

Wang, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6598. [Link]

-

ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. [Link]

-

Hutzler, J., et al. (2025). Aminoisothiazolamides, a new class of potent inhibitors of lysyl-tRNA synthetase. Pest Management Science, 81(1), 10-19. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpca.org [ijpca.org]

- 5. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles [mdpi.com]

- 7. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

An Investigational Guide to the Mechanism of Action of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] this compound is a compound of interest due to its structural features: a 5-aminoisoxazole core known to be crucial for the biological activity of certain molecules and a 3,5-dichlorophenyl group, a substitution pattern often employed to enhance potency and modulate pharmacokinetic properties. While direct experimental data on the mechanism of action of this specific molecule is not extensively available in the public domain, its structural alerts point towards plausible interactions with key cellular pathways implicated in oncology and inflammation.

This technical guide proposes a structured, multi-pronged investigational approach to elucidate the . We will proceed from a foundation of two primary hypotheses, derived from the established pharmacology of related isoxazole-containing compounds:

-

Anti-Inflammatory Activity via Inhibition of the NF-κB Signaling Pathway.

-

Anticancer Activity via Disruption of Microtubule Dynamics.

This document provides the scientific rationale behind these hypotheses and details a comprehensive suite of self-validating experimental protocols designed to rigorously test them, from cell-based functional assays to direct in vitro target engagement.

Part 1: Hypothesized Mechanism I: Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Scientific Rationale

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[3][4] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and many forms of cancer.[5][6] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK, particularly the IKKβ subunit, then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[4] This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3][7] Several isoxazole derivatives have been reported to exert their anti-inflammatory effects by modulating this pathway.[2][8] Given this precedent, we hypothesize that this compound may directly or indirectly inhibit a key node in this pathway, with the IKKβ kinase as a prime potential target.

Proposed Investigational Workflow: NF-κB Pathway

Caption: Workflow for investigating tubulin polymerization inhibition.

Experimental Protocols

1. Protocol: Cell Cycle Analysis and Microtubule Staining

This assay determines if the compound induces cell cycle arrest at the G2/M phase, a characteristic phenotype of microtubule-targeting agents.

-

Cell Culture and Treatment: Seed HeLa or A549 cells in 6-well plates. Treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the proliferation IC50) for 24 hours. Include a vehicle control and a positive control (e.g., Nocodazole).

-

Cell Cycle Analysis:

-

Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash cells to remove ethanol, then resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase indicates mitotic arrest.

-

-

Immunofluorescence Microscopy:

-

Seed cells on glass coverslips in a 24-well plate and treat as above.

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and block with 1% BSA.

-

Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope. Look for disruption of the microtubule network and abnormal spindle formation compared to vehicle-treated cells.

-

2. Protocol: In Vitro Tubulin Polymerization Assay

This is the definitive biochemical assay to confirm direct inhibition of tubulin assembly. [9][10][11]

-

Reagents: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin (>99%), GTP, and a fluorescent reporter that binds to polymerized microtubules. [10]

-

Setup: Prepare serial dilutions of this compound. Also prepare a vehicle control (DMSO), a positive control inhibitor (e.g., Nocodazole), and a positive control enhancer (e.g., Paclitaxel).

-

Reaction Mix: On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL final concentration), assay buffer, GTP, and the fluorescent reporter.

-

Assay Plate: Add the test compounds and controls to a pre-warmed (37°C) 96-well plate.

-

Initiation: To initiate polymerization, add the ice-cold tubulin reaction mix to each well.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Compounds inhibiting polymerization will decrease the rate (Vmax) and overall extent of the fluorescence increase. Calculate the percent inhibition of polymerization at a fixed time point (e.g., 60 minutes) and determine the IC50.

Hypothetical Data Summary

| Assay Type | Parameter | Hypothetical Result |

| Cell-Based Assay | G2/M Arrest (at 24h) | Significant increase at ≥ 2 µM |

| Microscopy | Microtubule Network | Disrupted, aberrant mitotic spindles |

| Biochemical Assay | IC50 for Tubulin Polymerization | 5.1 µM |

Part 3: Evaluation of Downstream Signaling and Concluding Remarks

The NF-κB and microtubule networks are interconnected with other critical signaling cascades. For instance, disruption of microtubules can lead to the activation of stress-activated protein kinases (SAPKs) like JNK. Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, JNK) are often co-dysregulated with NF-κB in inflammatory conditions and cancer. [12][13]Should the primary hypotheses be validated, subsequent investigations should include Western blot analyses to probe for the activation state (i.e., phosphorylation) of key kinases in the MAPK pathways to build a more complete picture of the compound's cellular effects.

This guide outlines a logical, tiered approach to systematically dissect the . By progressing from broad cellular effects to direct target engagement and biochemical validation, this workflow provides a robust framework for characterizing the compound's primary mode of action, thereby enabling informed decisions for its future development as a potential therapeutic agent.

References

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Available at: [Link]

-

Use of Inhibitors in the Study of MAP Kinases. (n.d.). PMC. Available at: [Link]

-

What are MAPKs inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Bentham Science. Available at: [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. Available at: [Link]

-

Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). SciSpace. Available at: [Link]

-

Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Available at: [Link]

-

NF‐κB signaling in inflammation and cancer. (n.d.). PMC. Available at: [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. Available at: [Link]

-

Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science Publishers. Available at: [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Available at: [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton. Available at: [Link]

-

IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. (n.d.). PMC. Available at: [Link]

-

NF-κB signaling pathway in tumor microenvironment. (n.d.). Frontiers. Available at: [Link]

-

4.5. Tubulin Polymerization Assay. (n.d.). Bio-protocol. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]

-

NF-κB in inflammation and cancer. (2025). PubMed. Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. Available at: [Link]

-

NF-κB, an Active Player in Human Cancers. (2014). AACR Journals. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Available at: [Link]

-

Chemi-Verse™ IKKβ Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

-

CETSA. (n.d.). Available at: [Link]

-

A Validated IKK beta Inhibitor Screening Assay. (n.d.). BellBrook Labs. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available at: [Link]

-

Changes of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors in layer V of epileptogenic, chronically isolated rat neocortex. (n.d.). PubMed. Available at: [Link]

-

3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). PubMed. Available at: [Link]

-

Long-term Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the Rat Basal Ganglia: Calcification, Changes in Glutamate Receptors and Glial Reactions. (n.d.). PubMed. Available at: [Link]

-

Developmental Regulation of α-Amino-3-Hydroxy-5-Methyl-4-Isoxazole-Propionic Acid Receptor Subunit Expression in Forebrain and Relationship to Regional Susceptibility to Hypoxic/Ischemic Injury. I. Rodent Cerebral White Matter and Cortex. (n.d.). PMC. Available at: [Link]

Sources

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. scispace.com [scispace.com]

- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. maxanim.com [maxanim.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

potential therapeutic targets of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Amino-3-(3,5-dichlorophenyl)isoxazole

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] When functionalized with a 5-amino group and a 3-(3,5-dichlorophenyl) moiety, the resulting molecule, this compound, represents a compelling chemical entity for drug discovery. The 3,5-dichloro substitution pattern is a known feature in potent and selective modulators of biological targets, while the 5-aminoisoxazole core is associated with anticancer, anti-inflammatory, and immunomodulatory activities.[4][5] This guide synthesizes existing knowledge on related chemical structures to postulate potential therapeutic targets for this compound. It provides a strategic framework and detailed experimental protocols for researchers and drug development professionals to systematically identify, validate, and characterize these targets, thereby accelerating its potential translation into a novel therapeutic.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of this compound can be inferred by examining its constituent parts: the 5-aminoisoxazole core and the 3,5-dichlorophenyl substituent.

-

The 5-Aminoisoxazole Core: This heterocyclic system is a versatile pharmacophore. The 5-amino group, in particular, has been identified as a critical feature for potent antiproliferative and antitubulin activity in a class of diarylisoxazoles.[4] Furthermore, derivatives of 5-aminoisoxazole have demonstrated significant immunomodulatory properties, including the suppression of T-cell proliferation and the inhibition of pro-inflammatory cytokine production, suggesting applications in autoimmune diseases and inflammation.[1][6]

-

The 3,5-Dichlorophenyl Moiety: This substitution pattern is frequently employed in drug design to enhance binding affinity and modulate pharmacokinetic properties. For example, the highly selective thyroid hormone receptor β (THR-β) agonist, Resmetirom (MGL-3196), features a 3,5-dichlorophenyl group, which is crucial for its potency and selectivity.[5] This moiety's presence suggests that the target compound could achieve high-affinity interactions within the binding pockets of specific proteins.

This guide will explore the intersection of these structural features to propose and validate high-value therapeutic targets.

Postulated Therapeutic Target Classes and Pathways

Based on the extensive literature on isoxazole derivatives, we can logically infer several high-potential therapeutic target classes for this compound.

Oncology Targets

The most prominent activity associated with the 3,5-diarylisoxazole scaffold is anticancer efficacy.[7][8]

-

Tubulin Polymerization: A key mechanism for related diarylisoxazoles is the disruption of microtubule dynamics, similar to agents like Combretastatin.[4] The compound likely binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

-

Protein Kinase Inhibition: Kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Diaryl isoxazole derivatives have been shown to bind and inhibit kinases such as Ribosomal protein S6 kinase beta-1 (S6K1), a key component of the mTOR signaling pathway that controls cell growth and proliferation.[7]

-

Induction of Apoptosis: Beyond specific targets, many isoxazoles exhibit pro-apoptotic activity.[9] This can be a downstream effect of target engagement (like tubulin or kinase inhibition) or through direct modulation of apoptotic pathways, such as the activation of caspases.[1]

Caption: Postulated inhibition of the PI3K/Akt/mTOR/S6K1 signaling pathway.

Inflammation and Immunology Targets

The isoxazole scaffold is a cornerstone of several anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib.[1][2]

-

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing gastrointestinal side effects. The diaryl structure of the target compound is amenable to fitting within the COX-2 active site.

-

NF-κB and MAPK Signaling: Many anti-inflammatory compounds act by suppressing the activation of key signaling pathways. Isoxazole derivatives have been shown to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway, thereby decreasing the production of pro-inflammatory cytokines like TNF-α and IL-6 and mediators like PGE2.[10]

Metabolic Disease Targets

The 3,5-diaryl heterocycle motif is also present in agents developed for metabolic disorders.

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for type 2 diabetes and obesity. 3,5-diarylisoxazole derivatives have been identified as promising PTP1B inhibitors.[11]

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. A potent FXR agonist containing a 3-(2,6-dichlorophenyl)isoxazole core has been developed for the treatment of dyslipidemia, highlighting the potential for this scaffold to target nuclear receptors.[12]

Experimental Workflows for Target Deconvolution

A multi-phase, systematic approach is required to definitively identify and validate the therapeutic target(s) of this compound.

Caption: A phased approach from phenotypic discovery to in vivo validation.

Phase 1: Unbiased Target Identification

The initial phase aims to generate hypotheses without bias towards the postulated targets.

Protocol 1: Broad-Spectrum Anticancer Phenotypic Screening

-

Objective: To determine the compound's cytotoxicity profile across a diverse panel of human cancer cell lines and identify patterns of sensitivity.

-

Methodology:

-

Submit the compound to the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen.

-

The compound will be tested at a minimum of five concentrations against 60 different cell lines.

-

Data is returned as GI50 (growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration) values.

-

-

Causality & Interpretation: The pattern of activity across the 60 cell lines can be compared to a database of compounds with known mechanisms of action using the COMPARE algorithm. A high correlation with known antitubulin agents, for example, would strongly suggest tubulin as a primary target.

Phase 2: Direct Target Engagement and Biophysical Characterization

Once a putative target is identified (e.g., S6K1 from literature analogy or tubulin from phenotypic screening), direct binding must be confirmed.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To quantify the binding affinity (KD) and kinetics (ka, kd) between the compound and a purified recombinant target protein.

-

Self-Validating System:

-

Immobilization: Covalently immobilize the purified target protein (e.g., recombinant human S6K1) onto a CM5 sensor chip via amine coupling. A reference channel is prepared by activating and deactivating the surface without protein.

-

Analyte Injection: Prepare a serial dilution of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Binding Measurement: Inject the compound dilutions over both the target and reference channels. The response units (RU) are measured over time to generate sensorgrams. Include a buffer-only (zero concentration) injection for double referencing.

-

Regeneration: After each injection, inject a mild regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next cycle.

-

-

Data Analysis & Interpretation:

-

Subtract the reference channel data from the active channel data.

-

Subtract the buffer-only injection data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A low micromolar to nanomolar KD value indicates a high-affinity interaction.

-

| Parameter | Description | Typical Value for a "Hit" |

| ka (M⁻¹s⁻¹) | Association Rate Constant | 10⁴ - 10⁶ |

| kd (s⁻¹) | Dissociation Rate Constant | 10⁻² - 10⁻⁴ |

| KD (M) | Equilibrium Dissociation Constant | 10⁻⁶ - 10⁻⁹ (1 µM - 1 nM) |

| Table 1: Representative kinetic parameters from an SPR experiment for a viable hit compound. |

Phase 3: Cellular and In Vivo Target Validation

Confirmation of target engagement in a biological context is the final and most critical step.

Protocol 3: Cellular Target Engagement via Western Blot

-

Objective: To determine if the compound modulates the specific target protein or its downstream signaling pathway in intact cells.

-

Methodology (Example: S6K1 Pathway):

-

Cell Culture: Culture a relevant cancer cell line (e.g., PC3 prostate cancer cells) to 70-80% confluency.[7]

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (a known mTOR/S6K1 inhibitor).

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Western Blot:

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-S6K1 (the activated form), total S6K1, and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL substrate and imaging system.

-

-

-

Causality & Interpretation: A dose-dependent decrease in the level of phospho-S6K1, without a change in total S6K1, provides strong evidence that the compound is inhibiting the S6K1 signaling pathway in cells. This directly links the compound to the target's biological function.

Future Directions and Therapeutic Outlook

The systematic application of the workflows described in this guide will enable a comprehensive evaluation of this compound. Positive results from these studies—demonstrating potent and selective activity against a high-value therapeutic target—would establish a strong foundation for a lead optimization program. Subsequent efforts would focus on improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties through medicinal chemistry, ultimately paving the way for preclinical and clinical development. The isoxazole scaffold's proven track record, combined with the strategic value of the dichlorophenyl moiety, positions this compound as a promising starting point for the discovery of a next-generation therapeutic agent.

References

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). PMC - NIH. [Link]

-

Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). ScienceDirect. [Link]

-

Norman, M. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9583-99. [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

-

Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. (n.d.). PubMed. [Link]

-

Simoni, D., et al. (2008). Novel terphenyls and 3,5-diaryl isoxazole derivatives endowed with growth supporting and antiapoptotic properties. Journal of Medicinal Chemistry, 51(15), 4796-803. [Link]

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][4][13]Triazole Derivatives. (2018). ResearchGate. [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]